

TDI-10229: A Technical Guide to a Novel Non-Hormonal Contraceptive Candidate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

TDI-10229 is a potent and orally bioavailable small molecule inhibitor of soluble adenylyl cyclase (sAC), a key enzyme in sperm motility and capacitation. This document provides a comprehensive technical overview of **TDI-10229**, summarizing its mechanism of action, pharmacological data, and key experimental protocols. The information presented herein is intended to serve as a resource for researchers and drug development professionals interested in the advancement of non-hormonal contraception.

Introduction

The development of non-hormonal contraceptives represents a significant unmet need in reproductive health. **TDI-10229** has emerged as a promising candidate, targeting soluble adenylyl cyclase (sAC), an enzyme essential for male fertility in both mice and humans.[1][2][3] Unlike hormonal methods, which can be associated with undesirable side effects, **TDI-10229** offers a targeted approach by directly inhibiting a critical step in sperm function. This guide details the scientific foundation for **TDI-10229**'s potential as a non-hormonal contraceptive.

Mechanism of Action: Inhibition of Soluble Adenylyl Cyclase (sAC)



TDI-10229 functions as a potent inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[4][5] sAC is a unique intracellular enzyme that produces the second messenger cyclic AMP (cAMP) in response to bicarbonate and calcium ions. In sperm, sAC-mediated cAMP production is a critical step in the process of capacitation, which is the final maturation stage that enables sperm to fertilize an egg.[6] By inhibiting sAC, **TDI-10229** prevents the rise in intracellular cAMP required for sperm motility and the acrosome reaction, two events indispensable for fertilization.[1][6]

The inhibition of sAC by **TDI-10229** has been shown to prevent several capacitation-induced changes in both mouse and human sperm, including the stimulation of protein kinase A (PKA) activity, tyrosine phosphorylation, alkalinization, and increased beat frequency.[1][3]

TDI-10229 inhibits sAC, blocking the cAMP signaling pathway essential for sperm capacitation.

Data Presentation In Vitro and Cellular Potency

TDI-10229 demonstrates nanomolar potency against sAC in both biochemical and cellular assays. The following table summarizes the key inhibitory concentrations (IC50) for **TDI-10229** and its more potent analog, TDI-11861.

Compound	Biochemical IC50 (nM)	Cellular IC50 (nM)
TDI-10229	160[7], 195[5]	92[5], 100[3]
TDI-11861	3[8]	7[8]

Table 1: In Vitro and Cellular Potency of sAC Inhibitors.

Pharmacokinetic Properties in Mice

Pharmacokinetic studies in mice have shown that **TDI-10229** is orally bioavailable and achieves systemic exposure levels sufficient for in vivo efficacy.[4]



Parameter	Value
Dose (Oral)	5 mg/kg
Cmax	15.5 μM
AUC	94 μg·h/mL
Mean Residence Time (MRT)	3.95 hours
Oral Bioavailability (%F)	59%[4]

Table 2: Pharmacokinetic Parameters of TDI-10229 in Mice.[5]

In Vivo Efficacy in Mice

Preclinical studies in mice have demonstrated the contraceptive potential of sAC inhibitors. A single oral dose of a sAC inhibitor rendered male mice temporarily infertile.[1] While detailed efficacy data for **TDI-10229** is part of a broader study, a more potent analog, TDI-11861, administered at a single 50 mg/kg oral dose, resulted in 100% contraceptive efficacy for up to 2.5 hours post-administration.[9][10] Mating with females during this period resulted in zero pregnancies from 52 pairings.[9] Fertility was fully restored within 24 hours.[1][10]

Experimental Protocols In Vitro sAC Biochemical Potency Assay

This protocol is based on the "two-column" method for measuring adenylyl cyclase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human sAC protein.

Materials:

- Purified human sAC protein
- [α-³²P]ATP
- Assay Buffer: 50 mM Tris (pH 7.5), 4 mM MgCl₂, 2 mM CaCl₂, 1 mM ATP, 3 mM DTT, 40 mM NaHCO₃



- Test compound (e.g., TDI-10229) dissolved in DMSO
- Dowex and Alumina chromatography columns

Procedure:

- Prepare a reaction mixture containing the assay buffer and purified human sAC protein.
- Add the test compound at various concentrations (typically a serial dilution). A DMSO control
 is run in parallel.
- Initiate the enzymatic reaction by adding $[\alpha^{-32}P]ATP$.
- Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
- Stop the reaction.
- Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and Alumina column chromatography.
- Quantify the amount of [32P]cAMP produced using a scintillation counter.
- Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
- Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

Workflow for the in vitro sAC biochemical potency assay.

Cellular sAC Activity Assay

Objective: To determine the cellular potency (IC50) of a test compound in a cell-based system.

Materials:

- HEK293 cells stably overexpressing sAC (4-4 cells)
- Cell culture medium (e.g., DMEM with 10% FBS)



- Test compound (e.g., TDI-10229) dissolved in DMSO
- 3-isobutyl-1-methylxanthine (IBMX)
- 0.1 M HCl for cell lysis
- cAMP ELISA kit

Procedure:

- Seed 4-4 cells in a multi-well plate and culture overnight.
- Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a short period (e.g., 10 minutes).
- Stimulate cAMP accumulation by adding a phosphodiesterase (PDE) inhibitor such as IBMX (e.g., $500 \mu M$).
- Incubate for a defined time (e.g., 5 minutes).
- Terminate the reaction and lyse the cells with 0.1 M HCl.
- Clarify the cell lysates by centrifugation.
- Quantify the intracellular cAMP concentration in the supernatants using a competitive cAMP ELISA kit according to the manufacturer's instructions.
- Calculate the percent inhibition of cAMP accumulation for each concentration of the test compound relative to the DMSO control.
- Determine the cellular IC50 value by plotting the percent inhibition against the log of the compound concentration.

In Vivo Mouse Contraception Study

Objective: To evaluate the in vivo contraceptive efficacy of a test compound in a mouse model.

Animals:



- Sexually mature male mice (strain to be specified, e.g., CD-1).
- Sexually mature female mice (strain to be specified, e.g., CD-1).

Materials:

- Test compound (e.g., **TDI-10229** or TDI-11861) formulated for oral administration.
- · Vehicle control.

Procedure:

- Administer a single oral dose of the test compound (e.g., 50 mg/kg) or vehicle to male mice.
- At a specified time post-dosing (e.g., 30 minutes to 2.5 hours), pair each male mouse with a receptive female mouse.
- Allow the mice to mate. The duration of cohabitation should be defined (e.g., overnight).
- The following morning, separate the pairs and check the females for the presence of a vaginal plug as evidence of mating.
- Monitor the female mice for signs of pregnancy and record the number of litters and pups born.
- Calculate the contraceptive efficacy as the percentage of mated females that do not become pregnant in the treated group compared to the vehicle-treated control group.
- To assess reversibility, the same male mice can be re-mated with new females at a later time point (e.g., 24 hours or more) after the initial dosing.

Workflow for the in vivo mouse contraception study.

Conclusion

TDI-10229 and other potent sAC inhibitors represent a promising new class of non-hormonal contraceptives for men. The data summarized in this guide highlight the potent and specific inhibition of sAC by **TDI-10229**, its favorable pharmacokinetic profile, and the strong preclinical evidence for its contraceptive efficacy. The detailed experimental protocols provided herein



should facilitate further research and development in this important area of reproductive health. Continued investigation into the safety and efficacy of sAC inhibitors is warranted to advance this novel contraceptive strategy towards clinical application.

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